4-Hydroxy Mexiletine-d6 (hydrochloride)
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Overview
Description
4-Hydroxy Mexiletine-d6 (hydrochloride) is a deuterated analog of 4-Hydroxy Mexiletine hydrochloride. It is a labeled compound used primarily in scientific research. The deuterium atoms replace hydrogen atoms in the molecule, which can be useful in various analytical and pharmacokinetic studies. This compound is a metabolite of Mexiletine, an antiarrhythmic agent used to treat ventricular arrhythmias .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy Mexiletine-d6 (hydrochloride) involves the introduction of deuterium atoms into the Mexiletine molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve the use of a suitable solvent, such as deuterated methanol or ethanol, and a catalyst like palladium on carbon (Pd/C). The reaction is carried out under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of 4-Hydroxy Mexiletine-d6 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve efficient and cost-effective production. Quality control measures are implemented to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy Mexiletine-d6 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form deuterated analogs of Mexiletine.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of deuterated ketones or aldehydes.
Reduction: Formation of deuterated analogs of Mexiletine.
Substitution: Formation of various substituted derivatives of 4-Hydroxy Mexiletine-d6.
Scientific Research Applications
4-Hydroxy Mexiletine-d6 (hydrochloride) is widely used in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of Mexiletine and its metabolites.
Biology: Employed in metabolic studies to trace the metabolic pathways of Mexiletine in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of Mexiletine.
Industry: Applied in the development and quality control of pharmaceutical formulations containing Mexiletine .
Mechanism of Action
4-Hydroxy Mexiletine-d6 (hydrochloride) exerts its effects by inhibiting the inward sodium current required for the initiation and conduction of impulses. This inhibition reduces the rate of rise of the action potential, thereby decreasing the excitability of cardiac cells. The compound achieves this by binding to sodium channels and blocking their activity, which is crucial for its antiarrhythmic properties .
Comparison with Similar Compounds
Similar Compounds
Mexiletine hydrochloride: The non-deuterated analog of 4-Hydroxy Mexiletine-d6 (hydrochloride).
Lidocaine: Another antiarrhythmic agent with a similar mechanism of action.
Procainamide: An antiarrhythmic agent with different electrophysiological properties compared to Mexiletine.
Uniqueness
4-Hydroxy Mexiletine-d6 (hydrochloride) is unique due to the presence of deuterium atoms, which provide distinct advantages in analytical and pharmacokinetic studies. The deuterium labeling allows for precise tracking and quantification in metabolic studies, making it a valuable tool in scientific research.
Properties
Molecular Formula |
C11H18ClNO2 |
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Molecular Weight |
237.75 g/mol |
IUPAC Name |
4-(2-amino-1,1,2,3,3,3-hexadeuteriopropoxy)-3,5-dimethylphenol;hydrochloride |
InChI |
InChI=1S/C11H17NO2.ClH/c1-7-4-10(13)5-8(2)11(7)14-6-9(3)12;/h4-5,9,13H,6,12H2,1-3H3;1H/i3D3,6D2,9D; |
InChI Key |
UFIVTPUSDCYBQT-VKSHDIKHSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])OC1=C(C=C(C=C1C)O)C)N.Cl |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(C)N)C)O.Cl |
Origin of Product |
United States |
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